1-(Trimethylsilyl)-3,5-dimethylbenzene

CAS No.: 17961-83-0

Cat. No.: VC8358802

Molecular Formula: C11H18Si

Molecular Weight: 178.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17961-83-0 |

|---|---|

| Molecular Formula | C11H18Si |

| Molecular Weight | 178.35 g/mol |

| IUPAC Name | (3,5-dimethylphenyl)-trimethylsilane |

| Standard InChI | InChI=1S/C11H18Si/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 |

| Standard InChI Key | RFVZKJTUPFOTRO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)[Si](C)(C)C)C |

| Canonical SMILES | CC1=CC(=CC(=C1)[Si](C)(C)C)C |

Introduction

Chemical Identity and Structural Features

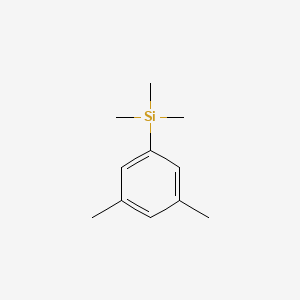

1-(Trimethylsilyl)-3,5-dimethylbenzene (CAS 17961-83-0) belongs to the class of aryltrimethylsilanes, characterized by a benzene ring substituted with both methyl and trimethylsilyl groups. The compound’s systematic IUPAC name reflects its substitution pattern: 1-(trimethylsilyl)-3,5-dimethylbenzene. Its structure is derived from m-xylene (1,3-dimethylbenzene), with the trimethylsilyl (-Si(CH₃)₃) moiety replacing a hydrogen atom at the 1-position.

Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈Si |

| Molecular Weight | 178.35 g/mol |

| CAS Registry Number | 17961-83-0 |

| Synonyms | (3,5-Dimethylphenyl)trimethylsilane; Trimethyl(3,5-dimethylphenyl)silane |

The compound’s symmetry and bulky substituents contribute to its stability and utility in sterically demanding reactions .

Synthesis and Preparation

The synthesis of 1-(trimethylsilyl)-3,5-dimethylbenzene typically involves Friedel-Crafts alkylation or silylation reactions. A widely reported method is the reaction of 3,5-dimethylbenzene (m-xylene) with chlorotrimethylsilane (ClSi(CH₃)₃) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the silyl group is introduced at the para position relative to the methyl groups:

Alternative approaches include using Grignard reagents (e.g., trimethylsilylmagnesium bromide) to functionalize pre-halogenated aromatic substrates. The choice of catalyst and reaction conditions (temperature, solvent) influences yield and purity, with typical protocols conducted under anhydrous conditions in inert solvents like dichloromethane or tetrahydrofuran.

Applications in Organic Synthesis

Protecting Group Strategy

The trimethylsilyl moiety in this compound acts as a temporary protecting group for aromatic rings. For example, it shields reactive positions during electrophilic substitutions, enabling regioselective functionalization. Subsequent removal under mild acidic or fluoride-mediated conditions (e.g., using tetrabutylammonium fluoride) regenerates the parent aromatic system.

Precursor to Organosilicon Materials

This compound serves as a building block for silicon-containing polymers and dendrimers. Its aryl-silicon linkage contributes to thermal stability in materials designed for high-performance coatings or electronic substrates.

Pharmaceutical Intermediates

In drug discovery, the compound’s steric bulk aids in the synthesis of sterically hindered bioactive molecules. Derivatives have been explored as intermediates in antipsychotic and anticancer agents, though specific applications remain proprietary.

Future Research Directions

Despite its established utility, gaps remain in understanding this compound’s full potential. Proposed research areas include:

-

Catalytic Applications: Exploring its role in silicon-mediated cross-coupling reactions.

-

Material Science: Developing silyl-functionalized MOFs (metal-organic frameworks) for gas storage.

-

Toxicology Studies: Assessing long-term exposure effects in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume